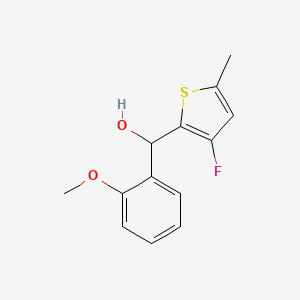

(3-Fluoro-5-methylthiophen-2-yl)(2-methoxyphenyl)methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(3-Fluoro-5-methylthiophen-2-yl)(2-methoxyphenyl)methanol is an organic compound with a complex structure that includes a fluorine atom, a methyl group, a thiophene ring, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Fluoro-5-methylthiophen-2-yl)(2-methoxyphenyl)methanol typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through a series of reactions starting from simple precursors like butane-2,3-dione and elemental sulfur.

Introduction of the Fluorine and Methyl Groups: Fluorination and methylation reactions are carried out using reagents such as fluorine gas or methyl iodide under controlled conditions.

Coupling with Methoxyphenyl Group: The final step involves coupling the thiophene derivative with a methoxyphenyl compound using a catalyst like palladium on carbon (Pd/C) under hydrogenation conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (3-Fluoro-5-methylthiophen-2-yl)(2-methoxyphenyl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its fluorine atom makes it useful in fluorine-19 nuclear magnetic resonance (NMR) spectroscopy.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs targeting specific molecular pathways.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in electronics and materials science.

Mechanism of Action

The mechanism of action of (3-Fluoro-5-methylthiophen-2-yl)(2-methoxyphenyl)methanol involves its interaction with specific molecular targets. The fluorine atom can form strong hydrogen bonds with biological molecules, enhancing the compound’s binding affinity. The methoxyphenyl group can interact with hydrophobic pockets in proteins, influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

(3-Fluoro-5-methoxyphenyl)methanol: Similar structure but with a methoxy group instead of a methyl group.

(2-Fluoro-5-methoxy-3-methylphenyl)(methyl)sulfane: Contains a sulfane group instead of a hydroxyl group.

(3-Fluoro-5-methylphenyl)(thiophen-2-yl)methanol: Similar structure but with different positioning of the functional groups.

Uniqueness

(3-Fluoro-5-methylthiophen-2-yl)(2-methoxyphenyl)methanol is unique due to its combination of a fluorine atom, a thiophene ring, and a methoxyphenyl group. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Biological Activity

(3-Fluoro-5-methylthiophen-2-yl)(2-methoxyphenyl)methanol, with the molecular formula C13H13FO2S and CAS number 1283740-14-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, including its antibacterial, antioxidant, and anticancer properties, supported by data tables and case studies.

The compound is characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C13H13FO2S |

| Molecular Weight | 252.31 g/mol |

| Purity | 97% |

| SMILES | OC(C1=C(OC)C=CC=C1)C2=C(F)C=C(C)S2 |

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties. A study evaluating various derivatives showed that certain structural modifications enhance their efficacy against Gram-positive and Gram-negative bacteria.

- Case Study : A comparative analysis of derivatives against Staphylococcus aureus and Escherichia coli revealed that compounds with a thiophenic structure exhibited lower Minimum Inhibitory Concentrations (MICs) than their counterparts without this moiety. The MIC values for the compound were reported as follows:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 1.0 |

These results suggest that the presence of both the fluorine atom and the thiophene ring contributes to the antibacterial activity.

Antioxidant Activity

The antioxidant potential of this compound was evaluated using DPPH and FRAP assays. The compound demonstrated moderate antioxidant activity, which may be attributed to its phenolic structure.

| Assay Type | IC50 (µg/mL) |

|---|---|

| DPPH | 25 |

| FRAP | 30 |

The antioxidant activity correlates with the presence of hydroxyl groups, which can donate electrons and neutralize free radicals.

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds containing similar functional groups. In vitro assays against various cancer cell lines, including HeLa and A549, showed promising results.

- Case Study : The compound was tested for cytotoxicity against HeLa cells, yielding an IC50 value of 15 µM. This indicates significant potential as an anticancer agent.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| A549 | 20 |

The biological activities of this compound can be attributed to several mechanisms:

- Antibacterial : The compound disrupts bacterial cell wall synthesis and interferes with metabolic pathways.

- Antioxidant : It scavenges free radicals and reduces oxidative stress through electron donation.

- Anticancer : Induces apoptosis in cancer cells through modulation of signaling pathways involved in cell survival and proliferation.

Properties

Molecular Formula |

C13H13FO2S |

|---|---|

Molecular Weight |

252.31 g/mol |

IUPAC Name |

(3-fluoro-5-methylthiophen-2-yl)-(2-methoxyphenyl)methanol |

InChI |

InChI=1S/C13H13FO2S/c1-8-7-10(14)13(17-8)12(15)9-5-3-4-6-11(9)16-2/h3-7,12,15H,1-2H3 |

InChI Key |

SOVICYHDGAJHCE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(S1)C(C2=CC=CC=C2OC)O)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.